molecular formula C8H6BrNO4 B3031759 2-(2-Bromo-4-nitrophenyl)acetic acid CAS No. 66949-40-4

2-(2-Bromo-4-nitrophenyl)acetic acid

Cat. No.: B3031759
CAS No.: 66949-40-4
M. Wt: 260.04 g/mol
InChI Key: SWLSHEHNEIUTLA-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H6BrNO4. It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety.

Scientific Research Applications

2-(2-Bromo-4-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for a similar compound, 2-Bromo-4`-nitroacetophenone, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors .

Mode of Action

The mode of action of 2-(2-Bromo-4-nitrophenyl)acetic acid involves a series of chemical reactions. The compound undergoes free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom to form succinimide (SH). This reaction continues in a chain mechanism .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (26004) and physical form (powder) suggest that it may have certain pharmacokinetic properties .

Result of Action

Similar compounds have been known to exhibit various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-nitrophenyl)acetic acid typically involves the bromination and nitration of phenylacetic acid derivatives. One common method includes the reaction of 4-bromo-2-nitrotoluene with metallic sodium in an organic solvent to form 4-bromo-2-nitrobenzyl sodium. This intermediate is then reacted with carbon dioxide to yield 4-bromo-2-nitrophenyl sodium acetate, which is subsequently treated with dilute acid to produce the final compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-4-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-(2-Bromo-4-nitrophenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and nitro groups makes it a versatile intermediate for various synthetic applications and a valuable compound for research in medicinal chemistry .

Properties

IUPAC Name

2-(2-bromo-4-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLSHEHNEIUTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496654
Record name (2-Bromo-4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66949-40-4
Record name (2-Bromo-4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diethyl (2-bromo-4-nitrophenyl)propanedioate (5.6 g, 17 mmol) in 120 mL of methanol and 100 mL of water was added KOH (2.8 g, 50 mmol), and the mixture was heated to 70° C. for 3.5 hours. The reaction was cooled to ambient temperature, distilled off methanol under reduce pressure and adjusted pH to 2 with conc. HCl. Extracted with EtOAc and the organic layers were washed with water, brine and dried over anhydrous sodium sulfate, concentrated to get (2-bromo-4-nitrophenyl)acetic acid. 1H-NMR (300 MHz, CDCl3) δ ppm 8.39 (s, 1H), 8.07˜8.11 (m, 1H), 7.43 (d, J=8.3 Hz, 1H), 3.88 (s, 2H).
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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